molecular formula C17H29ClN4O3 B2828802 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide CAS No. 734546-68-0

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide

Cat. No.: B2828802
CAS No.: 734546-68-0
M. Wt: 372.89
InChI Key: VMEWGVMXSRPJKC-UHFFFAOYSA-N
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Description

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidine ring, a chlorinated butanamide group, and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide typically involves multiple steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Chlorination: The chlorinated butanamide group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus trichloride.

    Coupling Reactions: The final step involves coupling the chlorinated butanamide with the tetrahydropyrimidine derivative under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted butanamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylbutyl)butanamide
  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(4-methylbutyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the chlorinated butanamide group and the specific positioning of the amino group contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activity, reactivity, and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN4O3/c1-4-5-10-22-15(19)14(16(24)20-17(22)25)21(11-8-12(2)3)13(23)7-6-9-18/h12H,4-11,19H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEWGVMXSRPJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCC(C)C)C(=O)CCCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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